1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1155064-14-4
Cat. No.: VC2626060
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155064-14-4 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 1-(2-ethoxyethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
| Standard InChI Key | ZLJYIFMQJACKSN-UHFFFAOYSA-N |
| SMILES | CCOCCN1C=C(C=N1)C(=O)O |
| Canonical SMILES | CCOCCN1C=C(C=N1)C(=O)O |
Introduction
Structural Identification and Chemical Properties
Basic Identification
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is identified by the CAS number 1155064-14-4 and has the molecular formula C8H12N2O3 . The compound has a molecular weight of 184.19 g/mol and appears as a powder at room temperature . Its structure consists of a pyrazole core with an ethoxyethyl substituent at the N1 position and a carboxylic acid group at the C4 position.
Structural Identifiers
The chemical structure can be represented through various notations that provide valuable information for identification and characterization:
Table 1: Structural Identifiers of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
| Identifier | Value |
|---|---|
| SMILES | CCOCCN1C=C(C=N1)C(=O)O |
| InChI | InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
| InChIKey | ZLJYIFMQJACKSN-UHFFFAOYSA-N |
| PubChem CID | 43565271 |
These structural identifiers are essential for database searches, computational studies, and structural comparisons with related compounds .
Physicochemical Properties
The physicochemical properties of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid influence its behavior in chemical reactions, solubility, and potential applications:
Table 2: Physicochemical Properties of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
| Property | Value |
|---|---|
| Physical State | Powder |
| Flash Point | 164.2±22.3 °C |
| Boiling Point | 347.9±22.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Storage Temperature | Room Temperature |
These properties are crucial for handling, storage, and applications in synthetic chemistry .
Spectroscopic Characterization
Mass Spectrometry Data
Mass spectrometric analysis provides valuable information for compound identification and structural confirmation. Predicted collision cross-section (CCS) data for various adducts of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid are available:
Table 3: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 185.09208 | 139.8 |
| [M+Na]+ | 207.07402 | 149.5 |
| [M+NH4]+ | 202.11862 | 145.6 |
| [M+K]+ | 223.04796 | 147.2 |
| [M-H]- | 183.07752 | 138.0 |
| [M+Na-2H]- | 205.05947 | 143.1 |
| [M]+ | 184.08425 | 140.2 |
| [M]- | 184.08535 | 140.2 |
This collision cross-section data is particularly useful for characterization using ion mobility mass spectrometry techniques .
Synthesis Methods
General Synthetic Approach
The synthesis of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-ethoxyethylamine under appropriate conditions. This reaction generally requires a catalyst and is often carried out in solvents such as ethanol or methanol. The product is typically isolated through crystallization or chromatographic techniques.
Chemical Reactivity
Functional Group Reactivity
1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions due to its functional groups:
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Carboxylic Acid Group Reactions:
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Esterification to form esters
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Amidation to form amides
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Reduction to alcohols
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Decarboxylation under specific conditions
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Ethoxyethyl Group Reactions:
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Oxidation
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Dealkylation under acidic conditions
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Substitution reactions
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Pyrazole Ring Reactions:
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Electrophilic substitution (limited, typically at position 5)
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Coordination with metals through nitrogen atoms
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Ring modifications under harsh conditions
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General Reaction Types
The compound can participate in various types of reactions, including:
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Oxidation: The ethoxyethyl group can be oxidized under appropriate conditions.
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Reduction: The carboxylic acid group can be reduced to form corresponding alcohol or aldehyde.
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Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to modify the structure and properties.
Related Compounds and Structural Analogs
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid
A closely related compound is 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006469-47-1), which differs from our target compound only in having a hydroxyl group instead of an ethoxy group on the ethyl side chain. This compound has a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. The structural similarity suggests shared properties with differences in polarity and hydrogen-bonding capacity .
1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid
Another structural analog is 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1909313-63-8), which contains an additional ethoxy group compared to our target compound. It has a molecular formula of C10H16N2O4 and a molecular weight of 228.24 g/mol. The additional ethoxy group likely influences its solubility, reactivity, and potential biological activities .
Ethyl pyrazole-4-carboxylate
Ethyl pyrazole-4-carboxylate (CAS: 37622-90-5) is an ester derivative related to our target compound. It has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol. This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have applications as herbicides .
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